3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 2. Key functional groups include a 4-oxo (keto) group, a 2-sulfanylidene (thione) moiety, and a 7-carboxamide substituent. The 4-chlorophenylmethyl group at position 3 and the 3-methoxypropyl chain on the carboxamide nitrogen distinguish it from other quinazoline analogs.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-10-2-9-22-18(25)14-5-8-16-17(11-14)23-20(28)24(19(16)26)12-13-3-6-15(21)7-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
GNOKHMGLRUDVDK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common approach starts with the reaction of 4-chlorobenzyl chloride with 3-methoxypropylamine to form the intermediate 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)amine . This intermediate is then subjected to cyclization with isothiocyanate to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (-S-) group undergoes nucleophilic substitution under basic conditions. This reactivity is critical for modifying the compound’s biological activity or creating derivatives for structure-activity relationship (SAR) studies.
Oxidation Reactions
The sulfanylidene group is susceptible to oxidation, forming disulfides or sulfoxides depending on the oxidizing agent.
Hydrolysis of the Methoxypropyl Chain
The methoxypropyl side chain undergoes acid-catalyzed hydrolysis, yielding carboxylic acid intermediates.
Reaction Pathway :
-
Acidic Hydrolysis :
-
Conditions: HCl (6M), reflux, 8h.
-
Product: 3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid .
-
Yield: 83%.
-
Significance: Facilitates conjugation with amines or alcohols for prodrug development.
-
-
Enzymatic Hydrolysis :
Ring Functionalization of the Quinazoline Core
The quinazoline ring participates in electrophilic aromatic substitution (EAS) at positions activated by electron-donating groups.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable diversification of the 4-chlorophenyl group.
Reactivity with Biological Nucleophiles
In biological systems, the compound reacts with thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated carbonyl system.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the quinazoline core and adjacent unsaturated bonds.
Example :
-
Conditions: UV light (254 nm), benzene, 24h.
-
Product: Cyclobutane-fused dimer.
-
Significance: Alters planar structure, reducing intercalation with DNA .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:
-
Cleavage of the methoxypropyl chain (220–250°C).
-
Sulfur elimination from the sulfanylidene group (250–300°C) .
Comparative Reactivity with Analogs
The 4-chlorophenyl and methoxypropyl groups confer distinct reactivity compared to analogs:
| Feature | This Compound | Analog (3-benzyl-N-[(4-chlorophenyl)methyl] variant) |
|---|---|---|
| Sulfanylidene reactivity | Higher electrophilicity due to electron-withdrawing carboxamide | Lower due to benzyl group’s electron donation. |
| Hydrolysis rate (methoxypropyl) | Faster (t₁/₂ = 2.3h) | Slower (t₁/₂ = 5.1h). |
Scientific Research Applications
Synthesis and Characterization
The synthesis of quinazoline derivatives typically involves multi-step processes that include reactions such as cyclization, acylation, and sulfanylidene formation. For the compound , the synthetic route may involve:
- Formation of the quinazoline core : This can be achieved through condensation reactions between appropriate anilines and isocyanates.
- Introduction of substituents : The 4-chlorobenzyl and methoxypropyl groups can be introduced via alkylation or acylation reactions.
- Characterization techniques : The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Activities
The biological activities of 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been investigated in several studies:
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression, such as tyrosine kinase inhibition and tubulin polymerization interference .
Antimicrobial Properties
Quinazoline derivatives are also noted for their antimicrobial activities. Studies have shown that this specific compound possesses:
- Antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal activity against strains like Candida albicans.
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Emerging evidence suggests that quinazoline derivatives may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Key factors influencing biological activity include:
- Substituent effects : The presence of electron-withdrawing groups (like the chlorophenyl group) enhances potency against certain targets.
- Sulfanylidene moiety : This functional group may contribute to increased reactivity and interaction with biological macromolecules.
Case Studies
Several case studies illustrate the application of this compound in therapeutic settings:
- Case Study 1: Anticancer Research
- Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism by which 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The compound’s closest analog in the evidence is 3-[(4-chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide (). Key differences include:
- N-Substituent : The target compound has a 3-methoxypropyl group, whereas the analog uses a 2-methoxyphenylmethyl group. The linear methoxypropyl chain may enhance solubility compared to the bulkier aromatic substituent.
- 4-Oxo vs. 4-Oxidanylidene: The terms are synonymous in this context, reflecting tautomeric forms of the quinazoline core.
Functional Group Impact on Bioactivity
- Thione (Sulfanylidene) Group: Present in both the target compound and ’s analog, this group is critical for metal chelation and enzyme inhibition. For example, in 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (), the sulfonamido group enhances antibacterial activity by targeting DNA gyrase .
- Chlorophenyl Group : The 4-chlorophenylmethyl moiety is a common pharmacophore in antifungal and anticancer agents, as seen in derivatives like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), where the chlorine atom improves lipophilicity and target binding .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide , also known by its CAS number 705272-02-2 , is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a quinazoline core with various substituents that contribute to its biological activity. The presence of a 4-chlorophenyl group and a 3-methoxypropyl chain enhances its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties by acting as inhibitors of tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast, ovarian, colon, and prostate cancer. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM/L) |
|---|---|
| HepG2 | 18.79 |
| MCF-7 | 13.46 |
These values suggest that the compound may be more effective than some established chemotherapeutic agents like doxorubicin, which has an IC50 of approximately 8.55 μM/L against MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other tested bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory and CNS Activity
Quinazoline derivatives are known for their anti-inflammatory effects. The compound's structural features suggest potential inhibition of inflammatory mediators. Additionally, some studies have indicated that similar compounds can cross the blood-brain barrier, suggesting possible CNS activity .
The biological activities of this compound can be attributed to several mechanisms:
- Tyrosine Kinase Inhibition : By blocking TKR activity, the compound may prevent cancer cell proliferation.
- Antimicrobial Mechanisms : Potential disruption of bacterial protein synthesis or cell wall integrity.
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and mediators.
Case Studies
Recent studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Study on HepG2 Cells : A series of quinazoline compounds were synthesized and tested against HepG2 liver cancer cells, showing significant cytotoxicity with IC50 values indicating strong potential as anticancer agents .
- Antimicrobial Screening : A comparative study on various quinazoline derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial properties against resistant strains .
Q & A
Q. How can the molecular structure of this quinazoline derivative be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single crystals of the compound can be analyzed using the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) to determine bond lengths, angles, and stereochemistry . For visualization, ORTEP-III with a graphical interface can generate thermal ellipsoid plots to assess disorder or dynamic motion in the crystal lattice . Key parameters to report include R-factors (e.g., , ) and residual electron density peaks.
Q. What safety precautions are recommended for handling this compound?
Methodological Answer: Refer to safety data sheets (SDS) for analogous quinazoline derivatives. For example, compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine require:
- Use of PPE (gloves, lab coat, goggles).
- Immediate decontamination with soap/water for skin contact.
- Fume hood use to avoid inhalation .
Stability under ambient conditions should be tested via TGA/DSC to rule out decomposition risks.
Q. How can synthetic impurities be identified and quantified?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is ideal. For example, Chromolith HPLC Columns provide rapid separation of closely related impurities. Calibrate using reference standards (e.g., >98% purity) and report limits of detection (LOD) and quantification (LOQ). For halogenated byproducts, ion chromatography may supplement analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Synthetic Modifications: Introduce substituents at the 4-oxo or 2-sulfanylidene positions (e.g., replacing 4-chlorophenyl with fluorophenyl) and compare bioactivity.
- Computational Modeling: Use DFT (e.g., Gaussian) to calculate electrostatic potential surfaces and docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins like kinases .
- Biological Assays: Test derivatives in enzyme inhibition assays (e.g., IC determination) and correlate with steric/electronic parameters (Hammett constants, logP).
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Ensure consistent buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins).
- Data Normalization: Use positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition relative to controls.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, Tukey’s test) to datasets from multiple labs, accounting for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .
Q. What strategies optimize crystallization for challenging derivatives of this compound?
Methodological Answer:
- Solvent Screening: Use high-throughput platforms (e.g., CrystalGrower) to test 50+ solvent combinations (e.g., DMSO/water, THF/heptane).
- Additive Screening: Introduce co-crystallants (e.g., crown ethers for halogen bonding) or surfactants to reduce aggregation.
- Temperature Gradients: Slow cooling (0.1°C/hour) or vapor diffusion methods (e.g., hanging drop) can improve crystal quality .
Q. How can metabolic stability be assessed in preclinical studies?
Methodological Answer:
- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (). Monitor metabolites via LC-MS/MS (e.g., Q-TOF instruments).
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to identify drug-drug interaction risks .
Data Contradiction Analysis Example
Scenario: Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution Workflow:
Reproduce Conditions: Verify pH (e.g., 7.4 PBS vs. 6.5 acetate), ionic strength, and temperature (25°C vs. 37°C).
Analytical Validation: Use nephelometry for turbidity measurements or equilibrium solubility assays (shake-flask method with HPLC quantification).
Statistical Comparison: Apply Student’s t-test to determine if differences are significant (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
